molecular formula C5H7NO3 B1611111 3-Nitrosopentane-2,4-dione CAS No. 62025-71-2

3-Nitrosopentane-2,4-dione

Cat. No.: B1611111
CAS No.: 62025-71-2
M. Wt: 129.11 g/mol
InChI Key: NTSKFUAALXKHIK-UHFFFAOYSA-N
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Description

3-Nitrosopentane-2,4-dione is a nitroso-substituted diketone with the molecular formula C₅H₇NO₃. Its structure features a pentane-2,4-dione backbone (two ketone groups at positions 2 and 4) and a nitroso (-NO) substituent at position 2. This compound belongs to the broader class of 2,4-dione derivatives, which are characterized by their dual ketone functionalities and diverse substituents at position 3.

Properties

CAS No.

62025-71-2

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

3-nitrosopentane-2,4-dione

InChI

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h5H,1-2H3

InChI Key

NTSKFUAALXKHIK-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)N=O

Canonical SMILES

CC(=O)C(C(=O)C)N=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Core Structural Analogues

Pentane-2,4-dione Derivatives
  • 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione (CAS 72709-61-6) Structure: Features a nitro (-NO₂) group and a phenyl substituent at position 3. Molecular Formula: C₁₃H₁₅NO₄. Key Differences: The nitro group (electron-withdrawing) vs. nitroso (-NO) alters electronic properties and reactivity.
  • 3-[2-Nitro-2-(2-chlorophenyl)hydrazono]pentane-2,4-dione Structure: Incorporates a nitro-substituted hydrazone moiety and a chlorophenyl group. Molecular Formula: C₁₁H₁₀ClN₃O₄.
Imidazolidin-2,4-dione Derivatives
  • 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) Structure: A bicyclic system with aryl substituents at positions 3 and 4. Key Properties: Exhibits acute cardiovascular effects in rats, highlighting the pharmacological relevance of 2,4-dione scaffolds . Synthesis: Prepared via Strecker synthesis using phenyl isocyanate and amino acids, differing from the nitroso-substituted target compound’s synthetic route .
Pyran-2,4-dione Derivatives
  • C2-Symmetrical Bis-(β-enamino-pyran-2,4-dione) Structure: Two pyran-2,4-dione units linked by a 1,6-hexylene spacer. Key Findings:
  • Polar nature with dipole moments ranging from 2.08–4.32 Debye (e.g., compound 2a: 4.32 D).
  • Intermolecular interactions (H…H, O…H) dominate crystal packing, influencing stability .
    • Comparison : The absence of a nitroso group reduces redox activity but enhances crystallinity due to hydrogen bonding .

Electronic and Physicochemical Properties

Compound Substituent(s) at Position 3 Molecular Formula Dipole Moment (D) Key Interactions
3-Nitrosopentane-2,4-dione Nitroso (-NO) C₅H₇NO₃ Not reported Redox-active, potential N–O radical formation
IM-7 3-Phenyl, 5-(4-isopropylphenyl) C₁₈H₁₈N₂O₂ Not reported Aryl π-π stacking, hydrogen bonding
Bis-pyran-2,4-dione (2a) β-Enamino group C₁₆H₁₆N₂O₄ 4.32 H…H (64.9%), O…H (15.2%)
3-(2-Nitro-1-phenylethyl)pentane-2,4-dione Nitro, phenyl C₁₃H₁₅NO₄ Not reported Hydrophobic interactions

Notes:

  • Nitroso groups confer unique redox properties but may reduce thermal stability compared to nitro or aryl substituents.
  • Aryl-substituted diones (e.g., IM-7) exhibit enhanced biological activity due to lipophilicity and target binding .

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